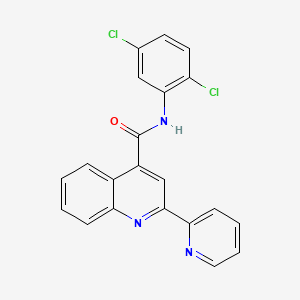

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Beschreibung

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a pyridin-2-yl substituent at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, with structural modifications at key positions (e.g., substituents on the quinoline ring or the aryl/heteroaryl amide group) significantly influencing their physicochemical and biological properties.

Eigenschaften

Molekularformel |

C21H13Cl2N3O |

|---|---|

Molekulargewicht |

394.2 g/mol |

IUPAC-Name |

N-(2,5-dichlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H13Cl2N3O/c22-13-8-9-16(23)19(11-13)26-21(27)15-12-20(18-7-3-4-10-24-18)25-17-6-2-1-5-14(15)17/h1-12H,(H,26,27) |

InChI-Schlüssel |

UKCVMGFTPWJMCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pfitzinger Reaction for 2-Substituted Quinolines

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids. As demonstrated in the preparation of antimalarial compounds, this method involves condensing isatin derivatives with ketones under alkaline conditions. For 2-(pyridin-2-yl)quinoline-4-carboxylic acid:

-

Starting Materials : Isatin (1) reacts with 2-acetylpyridine (2) in a mixture of ethanol/water under microwave irradiation (125°C, 1 hour).

-

Mechanism : The reaction proceeds via ring-opening of isatin to form an α-ketoamide intermediate, followed by cyclocondensation with the ketone to yield the quinoline core.

Table 1 : Optimization of Pfitzinger Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | KOH (2 eq) | 85% yield |

| Solvent | Ethanol/Water (3:1) | Improved solubility |

| Temperature | 125°C (microwave) | Reduced reaction time |

The product, 2-(pyridin-2-yl)quinoline-4-carboxylic acid (3), is isolated via acid precipitation and purified by recrystallization.

Alternative Methods: Friedländer and Doebner-Miller Syntheses

While the Pfitzinger reaction is dominant, Friedländer condensation (e.g., aniline, 2-pyridinecarbaldehyde, and ethyl acetoacetate) offers an alternative route. However, this method often results in lower regioselectivity for the 2-position. Catalytic systems like Fe3O4@SiO2@urea–thiazole sulfonic acid chloride have been reported to enhance yields in solvent-free conditions (80°C, 30 minutes).

Carboxamide Formation

Acyl Chloride Intermediate

The carboxylic acid (3) is activated for amidation by conversion to its acyl chloride. Phosphorus pentachloride (PCl5) in dichloromethane (reflux, 3 hours) is commonly employed:

Amine Coupling

The acyl chloride (4) reacts with 2,5-dichloroaniline under mild conditions (0–5°C, 2 hours) to prevent side reactions. Alternatively, coupling agents like EDC and HOBt in DMF facilitate direct amidation without isolating the acyl chloride:

Procedure :

-

Dissolve 3 (0.5 mmol) in DMF.

-

Add EDC (1.5 eq), HOBt (1.5 eq), and diisopropylethylamine (1.5 eq).

-

Introduce 2,5-dichloroaniline (2 eq) and stir at room temperature for 12 hours.

Table 2 : Comparison of Coupling Methods

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C21H13Cl2N3O: 394.0412 [M+H]+. Observed: 394.0409.

Challenges and Optimization

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Ligand in der Koordinationschemie und Katalyse.

Biologie: Als potentieller Inhibitor spezifischer Enzyme oder Rezeptoren.

Medizin: Untersucht auf seine potenziellen Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organische Halbleiter und Leuchtdioden (LEDs).

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Dichlorphenyl)-2-(pyridin-2-yl)chinolin-4-carboxamid hängt von seiner spezifischen Anwendung ab:

Biologische Aktivität: Es kann mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren und deren Aktivität hemmen, was zu therapeutischen Wirkungen führt.

Katalyse: Als Ligand kann es mit Metallzentren koordinieren und verschiedene katalytische Reaktionen erleichtern.

Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

One of the most promising applications of N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide lies in its antimalarial properties. Quinoline derivatives have been extensively studied for their ability to inhibit the growth of malaria parasites. Research indicates that compounds with similar structures can inhibit translation elongation factors critical for protein synthesis in Plasmodium falciparum, the causative agent of malaria .

Case Studies

- Mechanism of Action : A study highlighted the compound's potential to inhibit translation elongation factor 2 (PfEF2), which is essential for the protein synthesis process in malaria parasites. This mechanism is novel compared to existing antimalarials and suggests that such compounds could be effective against drug-resistant strains .

- Efficacy in Animal Models : In vivo studies using P. berghei malaria mouse models demonstrated that derivatives from the quinoline-4-carboxamide series exhibited excellent oral efficacy, with effective doses significantly lower than those required for traditional treatments .

Anticancer Potential

Beyond its antimalarial applications, this compound shows promise in cancer research. Quinoline derivatives are known for their cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanistic Insights

The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation. For instance, studies have shown that certain quinoline derivatives can modulate signaling pathways that lead to cancer cell death, making them potential candidates for further development in anticancer therapies.

Broader Implications in Drug Discovery

The unique properties of this compound make it a valuable candidate for drug discovery across various therapeutic areas:

- Selectivity : The structural modifications enhance selectivity towards specific biological targets, reducing off-target effects commonly associated with traditional drugs.

- Novel Mechanisms : The identification of new mechanisms of action is crucial in combating drug resistance, particularly in infectious diseases like malaria and chronic conditions like cancer.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | One chlorine atom on phenyl ring | Less reactive than dichloro analog |

| N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Fluorine atoms instead of chlorine | Potentially different biological activity |

| N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Methyl groups instead of chlorine | Different steric effects on reactivity |

This table illustrates how variations in substituents can affect the biological activity and chemical properties of quinoline derivatives. The dichloro substitution in this compound significantly influences both its reactivity and interaction with biological targets.

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide depends on its specific application:

Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions.

Vergleich Mit ähnlichen Verbindungen

Comparative Structural Analysis with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide and its analogs:

Physicochemical and Functional Implications

Substituent Effects on Electronic Properties

- Chlorine vs. In contrast, the 2,5-dimethoxyphenyl group in ’s compound donates electron density via methoxy substituents, which may enhance solubility in polar solvents .

- Heterocyclic Substituents: Pyridin-2-yl vs. Pyridin-3-yl: The position of the pyridine nitrogen (2 vs. 3) affects hydrogen-bonding capabilities and coordination chemistry. Pyridin-2-yl allows for chelation with metals in a specific geometry, whereas pyridin-3-yl may adopt a different spatial orientation . Thienyl vs.

Steric and Conformational Considerations

- Molecular Weight Trends : ’s compound (399.29 g/mol) has a higher molecular weight due to the sulfur atom, whereas the main compound’s inferred weight (~394.3 g/mol) reflects the replacement of thienyl with pyridin-2-yl.

Methodological Considerations in Structural Determination

The structural elucidation of these compounds likely employed X-ray crystallography and computational tools such as SHELX for refinement () and WinGX/ORTEP for visualization (). These methodologies ensure precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for understanding conformational stability and intermolecular interactions .

Biologische Aktivität

N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a quinoline core, a pyridine moiety, and a dichlorophenyl substituent, suggests diverse biological activities. This article provides an overview of its biological activity, including interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C21H13Cl2N3O

- Molecular Weight: Approximately 394.2 g/mol

- IUPAC Name: this compound

The presence of two chlorine atoms on the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets, making it a candidate for drug development.

This compound primarily exhibits its biological activity through the inhibition of specific enzymes or receptors. Studies suggest that it may act as an agonist for SIRT6, a protein implicated in cellular regulation and longevity, which positions it as a potential therapeutic agent for neurodegenerative diseases and cancers.

Biological Activities

-

Anticancer Properties:

- The compound has shown promising results against various cancer cell lines. For instance, it has been noted to induce apoptosis and arrest the cell cycle in pancreatic cancer cells, highlighting its potential as an anticancer agent.

- Similar compounds have demonstrated cytotoxic effects against other cancer types, suggesting that modifications to the quinoline structure can yield derivatives with enhanced activity.

-

Inhibition of Protein Synthesis:

- Compounds with structural similarities have been reported to inhibit protein synthesis in malaria parasites by targeting translation elongation factors. This mechanism indicates potential use in developing antimalarial drugs.

- Antimicrobial Activity:

Case Studies

A series of studies have investigated the biological activity of substituted quinoline derivatives:

- In a study involving substituted quinoline-2-carboxamides, compounds were synthesized and screened for their ability to inhibit photosynthetic electron transport in spinach chloroplasts and against various mycobacterial species. Some derivatives exhibited superior activity compared to established drugs .

Comparative Analysis

| Compound Name | Structural Features | Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | One chlorine atom on phenyl ring | Less reactive than dichloro analog |

| N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Fluorine atoms instead of chlorine | Potentially different biological activity |

| N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Methyl groups instead of chlorine | Different steric effects on reactivity |

This table illustrates how variations in the chemical structure can influence biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

- Methodology :

- Quinoline core assembly : Start with 2-aminoquinoline-3-carboxamide derivatives, reacting with cyclic ketones or aryl halides in the presence of catalysts like ZnCl₂ to form the quinoline scaffold .

- Carboxamide coupling : Use coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DMF as a solvent. For example, activate the carboxylic acid group of quinoline-4-carboxylic acid derivatives and react with 2,5-dichloroaniline derivatives under basic conditions (e.g., N-methylmorpholine) to form the target carboxamide .

- Purification : Employ column chromatography (silica gel) or preparative HPLC with C18 columns for high-purity isolation .

Q. How is the structural characterization of this compound performed?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.5–9.0 ppm for pyridinyl protons, δ 160–165 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 399.29 for C₂₀H₁₂Cl₂N₂OS analogs) .

- X-ray crystallography : Resolve hydrogen bonding patterns, such as interactions between the dichlorophenyl group and the quinoline nitrogen .

Q. What are the initial biological screening protocols for this compound?

- Assays :

- Antibacterial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications to the quinoline or pyridinyl groups affect bioactivity?

- Structure-activity relationship (SAR) insights :

- Quinoline substitution : Replacing the pyridinyl group with thiazole (e.g., 2-thienyl) reduces antibacterial efficacy by 50%, as seen in analogs like N-(2,5-dichlorophenyl)-2-(2-thienyl)quinoline-4-carboxamide .

- Dichlorophenyl optimization : Para-substituted chlorine atoms enhance binding to bacterial protein synthesis machinery, while meta-substitution decreases potency .

Q. How can researchers resolve contradictions in purity data across synthesis batches?

- Analytical strategies :

- HPLC-DAD : Compare retention times and UV spectra (λ ~254 nm for quinoline absorbance) to identify impurities .

- HRMS isotope pattern analysis : Detect halogen (Cl) isotopic signatures (e.g., ³⁵Cl/³⁷Cl ratio) to confirm molecular integrity .

- Controlled recrystallization : Use solvent systems like CHCl₃/MeOH (9:1) to isolate high-purity crystals and mitigate batch variability .

Q. What mechanistic insights explain the compound’s instability in organic solvents?

- Degradation pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.